Isorawsonol

Description

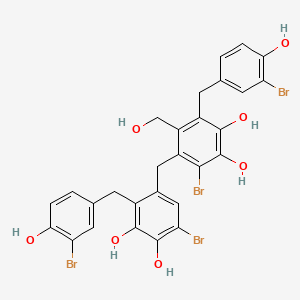

Isorawsonol is a brominated diphenylmethane derivative first isolated from the tropical marine green alga Avrainvillea rawsonii . Structurally, it belongs to the 3-bromo-4-hydroxybenzyl-type bromophenols and is formed via dimerization of avrainvilleol, a monomeric bromophenol subunit . Its molecular structure consists of two 3-bromo-4,5-dihydroxybenzyl alcohol moieties linked through an electrophilic aromatic substitution reaction, differing from its analog rawsonol in the position of dimerization .

This compound exhibits significant bioactivity, notably as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis, with an IC₅₀ value of 18 μM . It also demonstrates antineoplastic and immunosuppressive effects, making it a compound of interest in drug discovery .

Properties

Molecular Formula |

C28H22Br4O7 |

|---|---|

Molecular Weight |

790.1 g/mol |

IUPAC Name |

3-bromo-4-[[5-bromo-2-[(3-bromo-4-hydroxyphenyl)methyl]-3,4-dihydroxyphenyl]methyl]-6-[(3-bromo-4-hydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol |

InChI |

InChI=1S/C28H22Br4O7/c29-19-7-12(1-3-22(19)34)5-15-14(10-21(31)27(38)25(15)36)9-16-18(11-33)17(26(37)28(39)24(16)32)6-13-2-4-23(35)20(30)8-13/h1-4,7-8,10,33-39H,5-6,9,11H2 |

InChI Key |

KNBYXCNYWVPELL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC2=C(C(=C(C=C2CC3=C(C(=C(C(=C3CO)CC4=CC(=C(C=C4)O)Br)O)O)Br)Br)O)O)Br)O |

Synonyms |

isorawsonol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Rawsonol

- Source: Co-occurs with isorawsonol in Avrainvillea rawsonii .

- Structure: A dimer of avrainvilleol, but the electrophilic substitution occurs at the 3-bromo-4-hydroxybenzyl moiety instead of the 3-bromo-4,5-dihydroxybenzyl alcohol moiety in this compound .

- Bioactivity: Modest IMPDH inhibition (less potent than this compound) and similar chemotaxonomic utility .

Avrainvilleol

- Source : Found in A. longicaulis, A. nigricans, and A. rawsonii .

- Structure: A monomeric precursor to both this compound and rawsonol, containing a 3-bromo-4,5-dihydroxybenzyl alcohol subunit .

- Bioactivity : Lacks reported IMPDH inhibition but serves as a biosynthetic building block for dimeric compounds .

Comparative Data Table

Key Research Findings

Biosynthetic Uniqueness: this compound and rawsonol are chemotaxonomic markers exclusive to A. rawsonii, distinguishing it from other Avrainvillea species that produce avrainvilleol or avrainvilleal .

Structure-Activity Relationship: The dimerization position in this compound (4,5-dihydroxybenzyl alcohol moiety) enhances its IMPDH inhibition compared to rawsonol .

Functional Diversity: While bastadins and pellynic acid are more potent IMPDH inhibitors, this compound’s bromophenol scaffold offers unique opportunities for synthetic optimization .

Notes on Contradictions and Limitations

- Structural Misclassification: erroneously categorizes this compound as a "polybrominated biphenyl terpenoid"; it is definitively a bromophenol derivative .

- Limited Data: Comparative studies on rawsonol’s bioactivity are sparse, highlighting a research gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.